Hydrogen-Bond Self-Association: N-Isopropylacetamide Occupies a Quantifiably Intermediate Position Between N-Methylacetamide and N-tert-Butylacetamide
In a direct head-to-head NMR study of N-monosubstituted acetamides (CH₃CONHR) in CCl₄ at 30 °C, the dimerization equilibrium constant K₁₂ decreased progressively with increasing N-alkyl bulk: 15 (m.f.)⁻¹ for N-methylacetamide, 10 (m.f.)⁻¹ for N-isopropylacetamide, and 6 (m.f.)⁻¹ for N-tert-butylacetamide. The higher-aggregate equilibrium constant K̅ followed the same trend: 240, 160, and 60 (m.f.)⁻¹, respectively. In the competing hydrogen-bonding solvent dioxane, the same rank order was preserved (K₁₂ = 3.9, 3.5, 3.0; K̅ = 10.6, 8.0, 4.6). The enthalpy of dimer formation (ΔH₁₂°) in CCl₄ was −3.7 kcal/mol for N-methylacetamide vs. −3.0 kcal/mol for N-isopropylacetamide, representing a ~19% reduction in hydrogen-bond strength attributable solely to the steric effect of the isopropyl group [1].
| Evidence Dimension | Hydrogen-bond self-association thermodynamics (dimerization equilibrium constant and enthalpy) |
|---|---|
| Target Compound Data | K₁₂ = 10 (m.f.)⁻¹ (CCl₄), 3.5 (m.f.)⁻¹ (dioxane); K̅ = 160 (m.f.)⁻¹ (CCl₄), 8.0 (m.f.)⁻¹ (dioxane); ΔH₁₂° = −3.0 kcal/mol (CCl₄) |
| Comparator Or Baseline | N-Methylacetamide: K₁₂ = 15 (CCl₄), 3.9 (dioxane); K̅ = 240 (CCl₄), 10.6 (dioxane); ΔH₁₂° = −3.7 kcal/mol. N-tert-Butylacetamide: K₁₂ = 6 (CCl₄), 3.0 (dioxane); K̅ = 60 (CCl₄), 4.6 (dioxane); ΔH₁₂° = −0.7 kcal/mol |
| Quantified Difference | K₁₂ reduced by ~33% vs. N-methylacetamide; ΔH₁₂° reduced by ~0.7 kcal/mol (19%); all values intermediate between N-methyl and N-tert-butyl |
| Conditions | NMR chemical shift measurements in CCl₄ and dioxane, 30 °C, concentration-dependent monomer–dimer–n-mer equilibrium analysis |
Why This Matters
For applications where hydrogen-bond strength governs solubility, partitioning, or molecular recognition (e.g., peptide model studies, solvent design), N-isopropylacetamide provides a precisely tunable intermediate hydrogen-bond donor/acceptor character that neither N-methylacetamide (too strong) nor N-tert-butylacetamide (too weak) can replicate.
- [1] Graham, L.L.; Chang, C.Y. Chain association equilibriums. Nuclear magnetic resonance study of the hydrogen bonding of N-monosubstituted amides. II. In carbon tetrachloride. J. Phys. Chem. 1971, 75, 776–782. View Source
